molecular formula C13H11ClN2O5S B6197264 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride CAS No. 2680530-27-0

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride

Cat. No.: B6197264
CAS No.: 2680530-27-0
M. Wt: 342.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structural features, which include a piperidinyl group, an isoindole core, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of a suitable precursor, such as glutamine, is protected to prevent unwanted side reactions.

    Esterification: The protected amino group undergoes esterification to form an ester intermediate.

    Coupling Reaction: The ester intermediate is then coupled with an isoindole derivative to form the desired isoindole core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonyl chloride involves its interaction with specific molecular targets:

Properties

CAS No.

2680530-27-0

Molecular Formula

C13H11ClN2O5S

Molecular Weight

342.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.